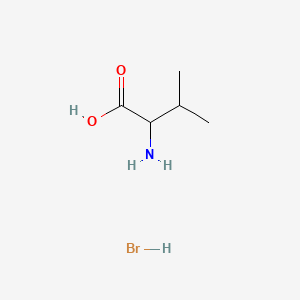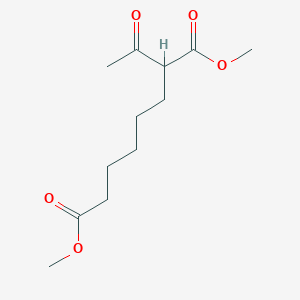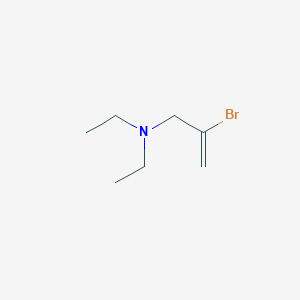
4-(2,5-Dioxotetrahydrofuran-3-yl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dioxotetrahydrofuran-3-yl)phenyl acetate is an organic compound with the molecular formula C12H10O5. It is characterized by the presence of a phenyl ring substituted with an acetate group and a 2,5-dioxotetrahydrofuran moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dioxotetrahydrofuran-3-yl)phenyl acetate typically involves the reaction of 4-hydroxyphenyl acetic acid with maleic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions often include the use of a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,5-Dioxotetrahydrofuran-3-yl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dioxotetrahydrofuran ring to a dihydrofuran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the acetate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted phenyl acetates, quinones, and reduced furan derivatives .
Applications De Recherche Scientifique
4-(2,5-Dioxotetrahydrofuran-3-yl)phenyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2,5-Dioxotetrahydrofuran-3-yl)phenyl acetate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dioxotetrahydrofuran-3-yl acetate
- 4-(2,5-Dioxotetrahydrofuran-3-yl)benzoic acid
- 4-(2,5-Dioxotetrahydrofuran-3-yl)phenyl methanol
Uniqueness
4-(2,5-Dioxotetrahydrofuran-3-yl)phenyl acetate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to similar compounds. Its combination of a phenyl ring with a dioxotetrahydrofuran moiety makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
23053-38-5 |
|---|---|
Formule moléculaire |
C12H10O5 |
Poids moléculaire |
234.20 g/mol |
Nom IUPAC |
[4-(2,5-dioxooxolan-3-yl)phenyl] acetate |
InChI |
InChI=1S/C12H10O5/c1-7(13)16-9-4-2-8(3-5-9)10-6-11(14)17-12(10)15/h2-5,10H,6H2,1H3 |
Clé InChI |
ABMHHGRAKIODFS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)C2CC(=O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


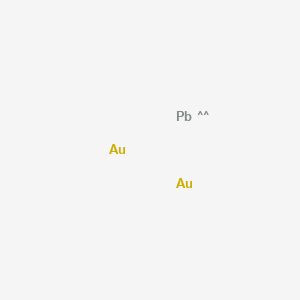
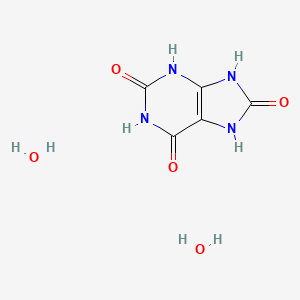
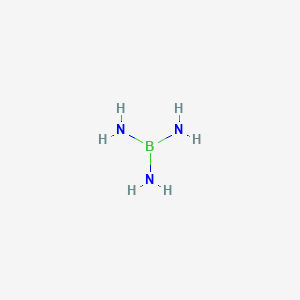
![1',3'-Dichlorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione](/img/structure/B14717445.png)
![5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14717465.png)
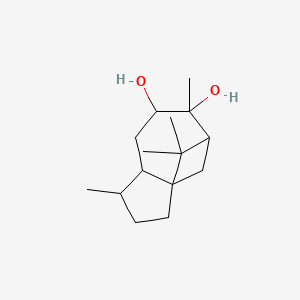
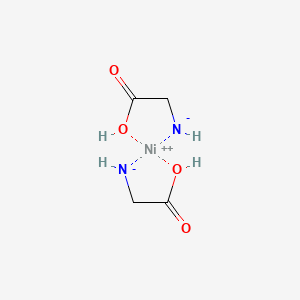
![4-[(2Z)-2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B14717479.png)

